Methyl 3-chlorobenzoate Methyl 3-chlorobenzoate The (1+1) Resonance Enhanced Multiphoton Ionisation (REMPI) spectrum and the fluorescence excitation spectrum of methyl 3-chlorobenzoate has been measured in the supersonic free jet. Reaction of methyl 3-chlorobenzoate with lithium diisobutyl-t-butoxyaluminum hydride (LDBBA) has been investigated.

Brand Name: Vulcanchem
CAS No.: 2905-65-9
VCID: VC21187032
InChI: InChI=1S/C8H7ClO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3
SMILES: COC(=O)C1=CC(=CC=C1)Cl
Molecular Formula: C8H7ClO2
Molecular Weight: 170.59 g/mol

Methyl 3-chlorobenzoate

CAS No.: 2905-65-9

Cat. No.: VC21187032

Molecular Formula: C8H7ClO2

Molecular Weight: 170.59 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-chlorobenzoate - 2905-65-9

Specification

Description The (1+1) Resonance Enhanced Multiphoton Ionisation (REMPI) spectrum and the fluorescence excitation spectrum of methyl 3-chlorobenzoate has been measured in the supersonic free jet. Reaction of methyl 3-chlorobenzoate with lithium diisobutyl-t-butoxyaluminum hydride (LDBBA) has been investigated.

CAS No. 2905-65-9
Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
IUPAC Name methyl 3-chlorobenzoate
Standard InChI InChI=1S/C8H7ClO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3
Standard InChI Key XRDRKVPNHIWTBX-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC=C1)Cl
Canonical SMILES COC(=O)C1=CC(=CC=C1)Cl
Boiling Point 231 °C
Melting Point 21.0 °C
21 °C

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